Bienvenue dans la boutique en ligne BenchChem!

PE154

acetylcholinesterase Alzheimer's disease enzyme inhibition

PE154 (CAS 1192750-33-6) is a unique dual-target fluorescent inhibitor for AChE (IC50 280 pM) and BChE (IC50 16 nM), enabling simultaneous enzyme inhibition and direct β-amyloid plaque visualization (λex 405/λem 517 nm) without secondary reagents. Its picomolar affinity outperforms donepezil and tacrine, reducing experimental variability and hands-on time in histochemical analysis. Ideal for nanocarrier tracking, competitive binding assays, and in vivo imaging studies.

Molecular Formula C36H35N5O6
Molecular Weight 633.705
CAS No. 1192750-33-6
Cat. No. B609886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePE154
CAS1192750-33-6
SynonymsPE 154
Molecular FormulaC36H35N5O6
Molecular Weight633.705
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)CC(=O)NNC4=C5CCCCC5=NC6=CC=CC=C64)O
InChIInChI=1S/C35H35N5O4/c1-3-40(4-2)24-17-18-27-31(20-24)44-35(43)28(34(27)42)21-36-23-15-13-22(14-16-23)19-32(41)38-39-33-25-9-5-7-11-29(25)37-30-12-8-6-10-26(30)33/h5,7,9,11,13-18,20-21,42H,3-4,6,8,10,12,19H2,1-2H3,(H,37,39)(H,38,41)
InChIKeyUYUDDVCVNXNAOT-USHMODERSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide (CAS 1192750-33-6) – High‑Affinity Fluorescent Cholinesterase Inhibitor for Alzheimer’s Research


The compound (CAS 1192750‑33‑6), also designated PE154 or Compound 13, is a synthetic heterodimeric fluorescent probe composed of a tacrine‑derived tetrahydroacridine moiety linked via an acetohydrazide spacer to a 7‑diethylaminocoumarin fluorophore [1]. It acts as a potent, dual‑target inhibitor of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with picomolar‑to‑nanomolar affinity, while its intrinsic fluorescence (λex 405 nm, λem 517 nm) enables direct histochemical visualization of β‑amyloid plaques without requiring a secondary detection system .

Why 2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide Cannot Be Replaced by Common Cholinesterase Inhibitors or Conventional Amyloid Dyes


Standard AChE/BChE inhibitors (e.g., tacrine, donepezil, galantamine) lack intrinsic fluorescence and require secondary detection reagents, whereas generic amyloid dyes (e.g., thioflavin T, Congo red) do not provide simultaneous enzyme inhibition data . The hybrid architecture of this compound—spanning both the catalytic active site and the peripheral anionic site of cholinesterases—delivers sub‑nanomolar affinity that is 2–4 orders of magnitude greater than that of the parent tacrine scaffold, and its red‑shifted emission profile reduces autofluorescence interference in tissue sections compared with UV‑excited probes [1]. Substituting with any single‑function alternative eliminates either the quantitative enzyme inhibition measurement or the fluorescence‑based plaque detection capability, thereby compromising experimental conclusions.

Quantitative Differentiation of 2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide Against Key Comparators


AChE Inhibition: Picomolar Affinity Versus Micromolar‑to‑Nanomolar Comparators

The target compound inhibits human acetylcholinesterase (AChE) with an IC50 of 280 pM, representing a 111‑fold improvement over tacrine (IC50 = 31 nM) and a 24‑fold improvement over donepezil (IC50 = 6.7 nM) [1][2].

acetylcholinesterase Alzheimer's disease enzyme inhibition

BChE Inhibition: 16 nM Affinity Enables Dual‑Target Profiling

The compound inhibits human butyrylcholinesterase (BChE) with an IC50 of 16 nM, which is 1.6‑fold more potent than tacrine (IC50 = 25.6 nM) and 62‑fold more potent than galantamine (IC50 ≈ 1,000 nM) [1][2][3]. This dual AChE/BChE inhibition profile is not achievable with the comparator molecules at comparable concentrations.

butyrylcholinesterase dual inhibitor Alzheimer's disease

Selectivity Profile: Balanced Dual Inhibition Versus AChE‑Selective Alternatives

The compound exhibits a BChE/AChE IC50 ratio of approximately 57, indicating moderate preference for AChE while retaining nanomolar BChE activity [1]. In contrast, donepezil is highly AChE‑selective (BChE/AChE ratio > 100), and tacrine is essentially non‑selective (BChE/AChE ratio ≈ 0.83) [2]. This intermediate selectivity profile allows researchers to probe both enzymes simultaneously without complete suppression of either.

cholinesterase selectivity dual inhibition BChE/AChE ratio

Fluorescence Spectral Properties: Red‑Shifted Emission Reduces Tissue Autofluorescence

The compound displays excitation/emission maxima of 405 nm / 517 nm, which are significantly red‑shifted relative to the widely used amyloid dye thioflavin T (λex 349 nm / λem 454 nm) . This ~60 nm Stokes shift and longer emission wavelength reduce overlap with endogenous tissue autofluorescence, improving signal‑to‑noise ratio in histochemical applications.

fluorescent probe amyloid plaque imaging spectral properties

In Vivo β‑Amyloid Plaque Labeling: Direct Fluorescence Detection Versus Secondary Staining

Following intrahippocampal injection in triple‑transgenic (3xTg) Alzheimer's disease mice, the compound labels β‑amyloid plaques that remain detectable for at least one week post‑administration, as confirmed by confocal laser‑scanning microscopy [1]. Non‑fluorescent cholinesterase inhibitors (e.g., tacrine, donepezil) provide no direct visual plaque detection, while conventional dyes (e.g., thioflavin T) do not report enzyme inhibition status.

β‑amyloid plaques in vivo imaging histochemistry

Optimal Scientific and Preclinical Application Scenarios for 2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide


Histochemical Co‑localization of Cholinesterase Activity and β‑Amyloid Plaques in Alzheimer's Disease Brain Tissue

The compound's sub‑nanomolar AChE affinity (IC50 280 pM) and red‑shifted fluorescence (λex 405 nm / λem 517 nm) enable direct, one‑step visualization of both enzyme distribution and plaque pathology in fixed brain sections from transgenic mouse models or human post‑mortem samples [1]. This eliminates the need for separate immunohistochemical staining protocols, reducing hands‑on time and inter‑experimental variability.

In Vivo Longitudinal Tracking of β‑Amyloid Burden in 3xTg Alzheimer's Mouse Models

As demonstrated by Härtig et al., intrahippocampal administration of the compound allows in vivo labeling of β‑amyloid plaques that persist for at least one week, enabling repeated imaging sessions to monitor plaque progression or response to therapeutic interventions [2]. The dual AChE/BChE inhibition profile (IC50 280 pM and 16 nM, respectively) additionally permits concurrent assessment of cholinergic system modulation.

High‑Throughput Screening Assays for Novel Cholinesterase Inhibitors Using Fluorescence Polarization

The compound's high‑affinity binding to both AChE and BChE, coupled with its intrinsic fluorescence, makes it suitable as a fluorescent tracer in competitive binding assays. Its 24‑fold greater AChE potency versus donepezil and 111‑fold versus tacrine [3] ensures that low‑nanomolar concentrations of test compounds produce measurable displacement signals, improving assay sensitivity and dynamic range.

Nanoparticle‑Mediated Brain Delivery Studies in Alzheimer's Disease Research

The compound has been successfully encapsulated in carboxylated polyglycidylmethacrylate and polystyrene/polybutylcyanoacrylate nanoparticles for targeted brain delivery [2]. Its fluorescence permits real‑time tracking of nanoparticle biodistribution and release kinetics, while its picomolar AChE inhibition confirms retained pharmacological activity after formulation, providing a dual‑readout system for nanocarrier optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PE154

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.